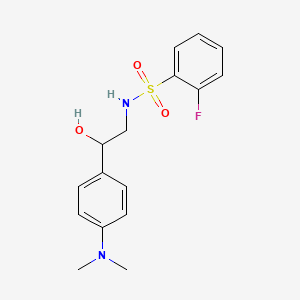

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-fluorobenzenesulfonamide core linked to a 2-hydroxyethyl chain substituted with a 4-(dimethylamino)phenyl group. Key structural features include:

- 2-Fluorobenzenesulfonamide group: Imparts acidity (pKa ~10–11 for sulfonamides) and hydrogen-bonding capacity.

- Hydroxyethyl chain: Enhances solubility and provides a site for metabolic modification.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-19(2)13-9-7-12(8-10-13)15(20)11-18-23(21,22)16-6-4-3-5-14(16)17/h3-10,15,18,20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUPPNNAZMRCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure, which includes a dimethylamino group and a fluorinated benzene moiety, suggests a variety of interactions at the molecular level that may influence its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18FNO3S

- CAS Number : Not specified in the provided data

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may inhibit specific pathways involved in cell proliferation and survival, particularly in cancer cells. The presence of the dimethylamino group is thought to enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, a study demonstrated that similar sulfonamide derivatives exhibit cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These effects were attributed to the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Inhibition of tubulin polymerization |

| HeLa | 3.5 | Induction of apoptosis |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits moderate cytotoxicity in vitro. The cytotoxic effects were measured using standard MTT assays, where the compound demonstrated an IC50 value indicating effective inhibition of cell viability.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural features. The following table summarizes key modifications and their impact on biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency in cancer cells |

| Dimethylamino group | Enhanced membrane permeability |

| Hydroxyethyl substituent | Improved solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and derivatives, focusing on substituent effects, physicochemical properties, and spectroscopic characteristics.

Substituent Variations in Sulfonamide Derivatives

Physicochemical and Spectroscopic Comparisons

Hydrogen Bonding :

- IR Spectroscopy: Sulfonamide S=O Stretches: Expected at 1320–1360 cm⁻¹ and 1140–1190 cm⁻¹ (asymmetric/symmetric stretching), contrasting with C=S stretches (1243–1258 cm⁻¹) in triazole-thiones . Dimethylamino N–H: Absent in the target (due to methylation), unlike NH vibrations (3150–3319 cm⁻¹) in hydrazinecarbothioamides .

- Molecular Weight and Solubility: The target compound’s molecular weight (~350–400 g/mol) is lower than ’s piperazine derivative (482.6 g/mol), suggesting better membrane permeability. Fluorination (present in both the target and ) enhances lipid solubility compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.